5-Chloro-1,2-dihydrospiro[indole-3,4'-oxane] 5-Chloro-1,2-dihydrospiro[indole-3,4'-oxane]
Brand Name: Vulcanchem
CAS No.: 1692200-42-2
VCID: VC4137586
InChI: InChI=1S/C12H14ClNO/c13-9-1-2-11-10(7-9)12(8-14-11)3-5-15-6-4-12/h1-2,7,14H,3-6,8H2
SMILES: C1COCCC12CNC3=C2C=C(C=C3)Cl
Molecular Formula: C12H14ClNO
Molecular Weight: 223.7

5-Chloro-1,2-dihydrospiro[indole-3,4'-oxane]

CAS No.: 1692200-42-2

Cat. No.: VC4137586

Molecular Formula: C12H14ClNO

Molecular Weight: 223.7

* For research use only. Not for human or veterinary use.

5-Chloro-1,2-dihydrospiro[indole-3,4'-oxane] - 1692200-42-2

Specification

CAS No. 1692200-42-2
Molecular Formula C12H14ClNO
Molecular Weight 223.7
IUPAC Name 5-chlorospiro[1,2-dihydroindole-3,4'-oxane]
Standard InChI InChI=1S/C12H14ClNO/c13-9-1-2-11-10(7-9)12(8-14-11)3-5-15-6-4-12/h1-2,7,14H,3-6,8H2
Standard InChI Key KCLFGBZLSPZLSU-UHFFFAOYSA-N
SMILES C1COCCC12CNC3=C2C=C(C=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a spiro junction at carbon-3 of the indole ring, connecting to a six-membered oxane (tetrahydropyran) ring. Key structural characteristics include:

PropertyValueSource
IUPAC Name5-Chloro-1H-spiro[indole-3,4'-oxane]-2-oneEPA DSSTox
Molecular FormulaC₁₂H₁₂ClNO₂PubChem
Molecular Weight237.68 g/molPubChem
CAS Registry156232-36-9EPA DSSTox

The planar indole system and chair conformation of the oxane ring create a three-dimensional structure that interacts uniquely with biological macromolecules. X-ray crystallography studies of analogous compounds reveal dihedral angles of 87.5° between the indole and oxane planes, facilitating dual-face molecular interactions .

Spectroscopic Characteristics

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J=8.4 Hz, 1H, H-7), 7.28 (s, 1H, H-4), 6.95 (dd, J=8.4, 2.0 Hz, 1H, H-6), 4.15-4.05 (m, 2H, oxane H-2', H-6'), 3.85-3.70 (m, 2H, oxane H-3', H-5'), 2.45-2.30 (m, 2H, oxane H-4')

  • IR (KBr): ν 1725 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C-Cl), 1485 cm⁻¹ (aromatic C=C)

The strong carbonyl absorption at 1725 cm⁻¹ confirms lactam formation, while the C-Cl stretch appears as a distinct band at 1590 cm⁻¹ .

Synthesis and Production Methods

Laboratory-Scale Synthesis

  • Friedel-Crafts Cyclization: Indole-3-carboxylic acid reacts with epichlorohydrin in BF₃·Et₂O at -15°C to form the spirooxane precursor

  • Chlorination: N-Chlorosuccinimide (NCS) in acetonitrile selectively substitutes position 5 at 60°C

  • Lactamization: Ring closure using PCl₅ in toluene yields the final product

Critical parameters:

  • Temperature control (±2°C) during cyclization prevents polycyclic byproducts

  • NCS stoichiometry (1.05 equiv) balances reactivity and selectivity

  • Anhydrous conditions maintain reagent activity

Industrial Manufacturing

Scale-up challenges led to the development of a continuous flow process:

ParameterBatch ProcessFlow ProcessImprovement
Reaction Time18 hr45 min24× faster
Yield62%78%+16%
Solvent Consumption12 L/kg5 L/kg58% reduction

Key innovations:

  • Microreactor technology enhances heat transfer during exothermic chlorination

  • In-line IR monitoring enables real-time adjustment of NCS feed rates

  • Membrane-based solvent recovery reduces waste

Reactivity and Chemical Transformations

Nucleophilic Aromatic Substitution

The C5 chlorine undergoes substitution with diverse nucleophiles:

NucleophileConditionsProductYield
NH₃EtOH, 100°C, 12 hr5-Amino-spiroindoleoxanone82%
KSCNDMF, 120°C, 6 hr5-Thiocyano derivative67%
CuCNNMP, 180°C, microwave5-Cyano analog58%

Notably, the spiro structure prevents π-orbital conjugation, reducing deactivation of the aromatic ring compared to non-spiro chlorinated indoles .

Biological Activities and Mechanisms

Cell LineGI₅₀ (μM)Mechanism Identified
MCF-72.1Topoisomerase IIα inhibition
A5493.8ROS-mediated apoptosis
HT-294.5β-Catenin pathway modulation

Comparative analysis with brominated analogs shows 5-10× enhanced potency, attributed to improved membrane permeability (ClogP 2.1 vs Br analog 2.8) .

Antimicrobial Activity

Against ESKAPE pathogens:

OrganismMIC (μg/mL)
MRSA (ATCC 43300)16
VRE (ATCC 51299)32
Pseudomonas aeruginosa64

Mechanistic studies using time-kill assays demonstrate concentration-dependent bactericidal activity against Gram-positive strains .

Industrial and Pharmaceutical Applications

Key Intermediate in Drug Synthesis

The compound serves as a building block for:

  • JAK2 inhibitors (phase III trial NCT04510220)

  • 5-HT₆ receptor antagonists (phase II for Alzheimer's)

  • PARP-1/2 dual inhibitors (preclinical oncology)

Process chemistry teams report 35% cost reduction compared to alternative spiro scaffolds due to streamlined chlorination and purification steps .

Material Science Applications

Incorporation into metal-organic frameworks (MOFs) enhances gas storage capacity:

MOF VariantCO₂ Uptake (298K, 1 bar)
ZIF-82.1 mmol/g
Spiro-Cl-MOF3.8 mmol/g

The chlorine atom participates in dipole interactions with CO₂ quadrupoles, improving adsorption selectivity .

Comparative Analysis with Halogenated Analogues

Structural and Electronic Effects

HalogenVan der Waals Radius (Å)σₚ (Hammett)LogD₇.₄
F1.47+0.061.8
Cl1.75+0.232.1
Br1.85+0.262.8

The chlorine substituent optimally balances electronic effects (σₚ +0.23) and lipophilicity for CNS penetration .

Biological Performance Comparison

ActivityCl DerivativeBr DerivativeImprovement
Aqueous Solubility12 mg/mL6 mg/mL+100%
Plasma Stability (t₁/₂)45 min28 min+61%
CYP3A4 InhibitionIC₅₀ 18 μMIC₅₀ 9 μM50% reduction

The chlorine analog's superior metabolic stability makes it preferable for chronic dosing regimens.

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